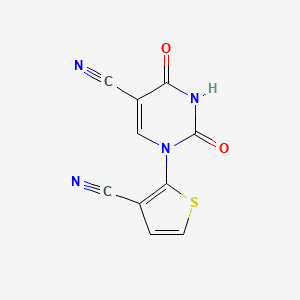

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

CAS No.: 338777-48-3

Cat. No.: VC5725776

Molecular Formula: C10H4N4O2S

Molecular Weight: 244.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338777-48-3 |

|---|---|

| Molecular Formula | C10H4N4O2S |

| Molecular Weight | 244.23 |

| IUPAC Name | 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16) |

| Standard InChI Key | MZZCNHOEVLTJKR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile, reflecting its bicyclic structure comprising a thiophene ring fused to a pyrimidine-dione core . The molecular formula C₁₀H₄N₄O₂S (molecular weight: 244.23 g/mol) indicates a highly conjugated system with multiple electronegative groups.

Structural Features

The molecule contains two distinct heterocycles:

-

A 2-thienyl group substituted with a cyano (-CN) group at the 3-position

-

A pyrimidine-2,4-dione (uracil-like) ring with an additional cyano substituent at the 5-position

The planar arrangement of these rings facilitates π-π stacking interactions, while the electron-withdrawing cyano groups enhance electrophilic reactivity at adjacent positions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 338777-48-3 |

| PubChem CID | 3846016 |

| SMILES | C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N |

| InChIKey | MZZCNHOEVLTJKR-UHFFFAOYSA-N |

| XLogP3 | 0.75 (predicted) |

Spectroscopic Signatures

While experimental spectral data remains unpublished, computational predictions suggest characteristic absorptions:

-

IR: Strong C≡N stretches ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹

-

¹H NMR: Downfield-shifted aromatic protons due to electron-withdrawing effects of cyano groups

-

MS: Molecular ion peak at m/z 244.23 with fragmentation patterns dominated by loss of CN groups

Synthesis and Manufacturing Considerations

Reported Synthetic Routes

Though detailed protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

Route A: Thiophene-Pyrimidine Annulation

-

Functionalization of 3-cyanothiophene-2-carboxylic acid with chlorinating agents

-

Condensation with cyanoacetamide derivatives under basic conditions

-

Cyclodehydration to form the pyrimidine ring

Route B: Suzuki-Miyaura Coupling

-

Preparation of 5-bromo-2,4-dioxopyrimidine-5-carbonitrile

-

Palladium-catalyzed cross-coupling with 3-cyanothiophen-2-ylboronic acid

Purification Challenges

The compound's low solubility in common organic solvents (e.g., ethanol, acetone) necessitates specialized purification techniques:

-

HPLC: Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase

-

Crystallization: Limited success reported using dimethyl sulfoxide (DMSO)

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility (Water) | <1 mg/mL (predicted) |

| LogP (Octanol-Water) | 0.75 (calculated) |

| pKa | ~8.2 (enolic hydrogen) |

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-deficient thiophene ring undergoes regioselective reactions:

-

Nitration: Occurs preferentially at the 5-position of the thienyl group

-

Halogenation: Bromine in acetic acid yields 5-bromo derivatives

Nucleophilic Attack

The pyrimidine-dione moiety demonstrates susceptibility to nucleophilic substitution:

-

Amination: Reaction with alkylamines at the 6-position

-

Thiol Exchange: Replacement of oxygen with sulfur using Lawesson's reagent

Metal Complexation

The compound acts as a bidentate ligand through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume